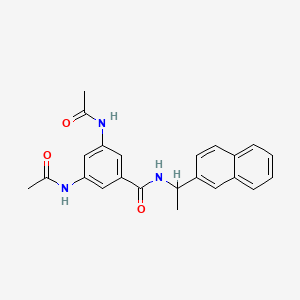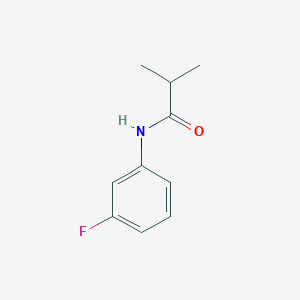![molecular formula C17H16FNO3S B7603990 (4-Methylsulfanylphenyl)methyl 2-[(4-fluorobenzoyl)amino]acetate](/img/structure/B7603990.png)
(4-Methylsulfanylphenyl)methyl 2-[(4-fluorobenzoyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylsulfanylphenyl)methyl 2-[(4-fluorobenzoyl)amino]acetate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a phenyl ring substituted with a methylsulfanyl group and a fluorobenzoyl group attached to an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl ring. The phenyl ring is first functionalized with a methylsulfanyl group through a nucleophilic substitution reaction. Subsequently, the fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction. Finally, the acetate moiety is added through esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a methylsulfonyl group.
Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of (4-Methylsulfonylphenyl)methyl 2-[(4-fluorobenzoyl)amino]acetate.
Reduction: Formation of (4-Methylsulfanylphenyl)methyl 2-[(4-fluorobenzyl)amino]acetate.
Substitution: Formation of derivatives with different functional groups replacing the acetate moiety.
Scientific Research Applications
This compound has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls, while its anti-inflammatory properties could be due to the inhibition of certain inflammatory enzymes.
Comparison with Similar Compounds
(4-Methylsulfanylphenyl)methyl 2-[(4-fluorobenzoyl)amino]acetate: is unique due to its specific structural features. Similar compounds include:
4-(Methylthio)phenylacetic acid: Lacks the fluorobenzoyl group.
2-[(4-Fluorobenzoyl)amino]acetic acid: Lacks the methylsulfanyl group.
4-Methylsulfanylphenylacetic acid: Lacks the fluorobenzoyl group and the acetate moiety.
These compounds differ in their functional groups and, consequently, their chemical properties and applications.
Properties
IUPAC Name |
(4-methylsulfanylphenyl)methyl 2-[(4-fluorobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c1-23-15-8-2-12(3-9-15)11-22-16(20)10-19-17(21)13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXDAXBLTAQPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,5-Dimethylphenyl)-3-[2-(4-fluorophenoxy)propanoylamino]thiourea](/img/structure/B7603907.png)
![N-[(1R)-1-phenylethyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B7603910.png)
![[2-[(2-Methoxybenzoyl)amino]-2-oxoethyl] 4-chloro-2-nitrobenzoate](/img/structure/B7603916.png)

![N-[4-(dimethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide](/img/structure/B7603925.png)
![[4-(4-Hydroxyphenyl)piperazin-1-yl]-quinolin-2-ylmethanone](/img/structure/B7603928.png)
![4-Chloro-5-[4-(2-ethylbutanoyl)piperazin-1-yl]-2-phenylpyridazin-3-one](/img/structure/B7603929.png)
![2-(1-Ethylbenzimidazol-2-yl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7603938.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7603946.png)
![1-[4-[2-(Trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B7603956.png)

![Cyclopropyl-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7603983.png)
![1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7603992.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(cyclopropanecarbonylamino)benzamide](/img/structure/B7603997.png)
